molecular formula C11H13ClO2 B1288036 3-Butoxybenzoyl chloride CAS No. 89790-29-4

3-Butoxybenzoyl chloride

Cat. No.: B1288036
CAS No.: 89790-29-4
M. Wt: 212.67 g/mol
InChI Key: GPWJITZVIMLMNX-UHFFFAOYSA-N
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Description

3-Butoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a specialty product used primarily in proteomics research . This compound is characterized by the presence of a benzoyl chloride group substituted with a butoxy group at the third position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxybenzoyl chloride can be synthesized through the acylation of 3-butoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be carefully controlled to avoid over-chlorination and to ensure complete conversion of the acid to the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-butoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions to form esters, amides, and thioesters, respectively.

    Hydrolysis: Typically carried out in aqueous or alcoholic media at room temperature.

    Reduction: Conducted in anhydrous conditions to prevent side reactions.

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution reactions.

    3-Butoxybenzoic Acid: Formed through hydrolysis.

    3-Butoxybenzyl Alcohol: Formed through reduction.

Scientific Research Applications

Chemical Synthesis

3-Butoxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is primarily utilized in the preparation of aromatic compounds , which have extensive applications in pharmaceuticals and agrochemicals. The compound can be used to synthesize esters , amides , and other functional derivatives through acylation reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct TypeExample Reaction
AcylationEstersThis compound + alcohol → Ester
Amide FormationAmidesThis compound + amine → Amide
Coupling ReactionsBiaryl CompoundsThis compound + aryl halides → Biaryl

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed as a reagent for synthesizing active pharmaceutical ingredients (APIs). One notable application is in the development of antimicrobial agents and anti-inflammatory drugs . The compound's ability to introduce functional groups makes it valuable in modifying existing drug structures to enhance their efficacy.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing derivatives of fluoroquinolone antibiotics. The chlorinated compound was reacted with various amines to yield novel antimicrobial agents that exhibited improved activity against resistant bacterial strains .

Materials Science

In materials science, this compound is used in the production of polymeric materials and coatings . Its reactive nature allows it to participate in polymerization processes, leading to the formation of polymers with tailored properties.

Table 2: Applications in Materials Science

Application TypeMaterial TypeDescription
Polymer SynthesisPolyurethanesUsed as a chain extender in polyurethane production
CoatingsProtective CoatingsEnhances adhesion and durability of coatings

Environmental Considerations

While this compound has numerous applications, its environmental impact must be considered. The compound is classified as moisture-sensitive and requires careful handling to prevent hydrolysis, which can lead to the release of hydrochloric acid—a corrosive substance. Research into greener synthesis methods and safer handling practices is ongoing .

Mechanism of Action

The mechanism of action of 3-butoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates.

Comparison with Similar Compounds

    4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of a butoxy group.

    4-Fluorobenzoyl Chloride: Contains a fluorine atom instead of a butoxy group.

    4-Methylbenzoyl Chloride: Features a methyl group in place of the butoxy group.

Uniqueness: 3-Butoxybenzoyl chloride is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the butoxy group is required for the desired chemical transformation.

Biological Activity

3-Butoxybenzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a butoxy group attached to a benzoyl chloride moiety, which contributes to its unique chemical reactivity and biological activity. The structural formula can be represented as:

C11H13ClO2\text{C}_{11}\text{H}_{13}\text{ClO}_2

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent. For instance, studies have demonstrated its effectiveness against strains of Staphylococcus aureus and Candida albicans.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans64

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to altered cellular responses. For example, its ability to inhibit cyclooxygenase enzymes could explain its anti-inflammatory effects.

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated significant inhibitory effects at concentrations lower than those required for traditional antibiotics, indicating its potential as a new therapeutic agent .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute lung injury. The results showed that treatment with the compound reduced lung inflammation markers and improved pulmonary function compared to controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Butoxybenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The most common approach involves reacting 3-butoxybenzoic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example:

  • PCl₅ Method : Heat 3-butoxybenzoic acid with excess PCl₅ under anhydrous conditions (60–80°C, 4–6 hours). The reaction produces this compound, POCl₃, and HCl. Purify via vacuum distillation .
  • SOCl₂ Method : Reflux 3-butoxybenzoic acid in SOCl₂ (2–3 equivalents) with catalytic dimethylformamide (DMF) for 2 hours. Remove excess SOCl₂ under reduced pressure to isolate the product .
  • Critical Note : The choice of solvent (e.g., benzene vs. toluene) and stoichiometry affects side reactions. Excess PCl₅ may lead to over-chlorination, while SOCl₂ requires strict moisture control to avoid hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile or neoprene gloves (tested for permeability), chemical-resistant goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water, as it may generate HCl gas .
  • Storage : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Label containers with hazard warnings (corrosive, moisture-sensitive) .

Advanced Research Questions

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Expect signals for the butoxy chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.2–8.1 ppm, split due to substitution patterns).
  • ¹³C NMR : Carbonyl carbon (C=O) appears at ~170 ppm, with aromatic carbons between 120–140 ppm .
  • Mass Spectrometry (MS) : Look for the molecular ion peak (M⁺) at m/z ≈ 212 (C₁₁H₁₃ClO₂). Fragmentation patterns should confirm the loss of Cl (m/z 177) and butoxy groups .
  • FT-IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

Q. How does the butoxy substituent influence the reactivity of this compound compared to unsubstituted benzoyl chlorides?

  • Methodological Answer : The electron-donating butoxy group (-OCH₂CH₂CH₂CH₃) at the meta position reduces electrophilicity of the carbonyl carbon, slowing nucleophilic acyl substitution reactions. Key observations:

  • Hydrolysis : Reacts slower with water than benzoyl chloride. Kinetic studies require elevated temperatures (50–70°C) for measurable conversion to 3-butoxybenzoic acid .
  • Amidation : React with primary amines (e.g., aniline) in dry THF at 0°C to minimize side reactions. Use Schlenk techniques to exclude moisture .

Q. What strategies optimize the stability of this compound during long-term storage or under varying experimental conditions?

  • Methodological Answer :

  • Moisture Control : Store over molecular sieves (3Å) or calcium hydride to scavenge trace water.
  • Thermal Stability : Decomposition occurs above 100°C, releasing HCl and forming 3-butoxybenzoic acid. Avoid prolonged heating in solution .
  • Solvent Selection : Use anhydrous dichloromethane or toluene, which minimize solvolysis. Acetonitrile and DMSO are unsuitable due to nucleophilicity .

Q. How can researchers resolve contradictory data in synthetic yields reported for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity Profiles : Byproducts like 3-butoxybenzoic acid (from incomplete chlorination) or phosphorylated intermediates (with PCl₅) require rigorous purification (e.g., column chromatography with hexane:ethyl acetate gradients) .
  • Analytical Calibration : Validate quantitative NMR or HPLC methods against certified reference standards. Cross-check yields using gravimetric analysis .

Properties

IUPAC Name

3-butoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWJITZVIMLMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594162
Record name 3-Butoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89790-29-4
Record name 3-Butoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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